H-Orn(Boc)-OMe.HCl

Overview

Description

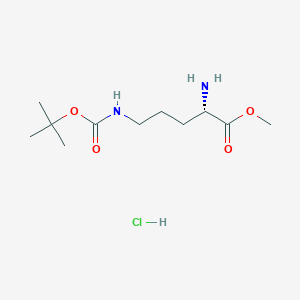

H-Orn(Boc)-OMe.HCl (CAS: 2480-96-8) is a protected derivative of L-ornithine, a non-proteinogenic amino acid. Its structure includes:

- Boc (tert-butyloxycarbonyl) protection on the δ-amino group.

- A methyl ester (OMe) on the α-carboxylic acid.

- A hydrochloride salt form, enhancing solubility.

Molecular formula: C₁₁H₂₂N₂O₄·HCl, molecular weight: 282.77 g/mol .

It is widely used in peptide synthesis as a building block, enabling selective deprotection strategies. The Boc group is acid-labile (removed via trifluoroacetic acid), while the methyl ester is base-sensitive (hydrolyzed with LiOH) .

Preparation Methods

The introduction of the Boc group to ornithine’s side-chain amine represents a foundational step in synthesizing H-Orn(Boc)-OMe·HCl. A widely cited method involves the use of O-tertiary-butyl S-phenyl thiocarbonate (TC) as the Boc-transfer reagent, as detailed in U.S. Patent 3,855,238 . This approach minimizes racemization and ensures high yields under controlled conditions.

Reaction Mechanism and Reagent Selection

The thiocarbonate reagent reacts with the amino group of ornithine via nucleophilic substitution, displacing the phenylthiolate group to form the Boc-protected intermediate. A tertiary amine base, such as 1,1,3,3-tetramethylguanidine, is employed to deprotonate the amino group and maintain a pH of ~10, which balances reactivity with racemization suppression . Solvents like methanol or dimethylformamide (DMF) enhance solubility, particularly for ornithine’s methyl ester derivative.

Key Reaction Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 40–50°C | Accelerates reaction without degradation |

| pH | 9.5–10.5 | Minimizes racemization |

| Solvent | Methanol or DMF | Dissolves reactants and base |

| Base | Tetramethylguanidine | Efficient deprotonation |

Stepwise Synthesis of H-Orn(Boc)-OMe·HCl

Boc Protection of Ornithine Methyl Ester

The synthesis begins with the Boc protection of ornithine’s δ-amine group. In a representative procedure adapted from Example 10 of U.S. Patent 3,855,238 :

-

Reagent Setup : A mixture of ornithine methyl ester hydrochloride (15 g, 0.1 mol), methanol (50 mL), and O-tert-butyl S-phenyl thiocarbonate (25 mL, 0.11 mol) is heated to 40–50°C.

-

Base Addition : Tetramethylguanidine (11 g) is added dropwise to maintain pH 10, monitored via pH meter.

-

Reaction Completion : After 6 hours, the mixture is treated with hydrogen peroxide (10 mL, 30%) to oxidize residual thiophenol, followed by acidification with HCl to precipitate the product.

-

Isolation : The crude product is recrystallized from ethyl acetate/hexane, yielding H-Orn(Boc)-OMe·HCl at 52% efficiency .

Esterification of Boc-Protected Ornithine

Alternatively, the methyl ester may be introduced post-Boc protection. As demonstrated in PMC9744275 , methyl iodide and potassium carbonate in DMF effectively esterify carboxylic acids:

-

Reaction : Boc-Orn(Boc)-OH (1.84 g, 5 mmol) is treated with methyl iodide (500 μL, 8 mmol) and K₂CO₃ (1.43 g, 10 mmol) in DMF (10 mL) at 0°C.

-

Workup : The mixture is diluted with ethyl acetate, washed with brine, and concentrated to yield Boc-Orn(Boc)-OMe. Subsequent HCl treatment in dioxane removes the Boc group, affording H-Orn(Boc)-OMe·HCl .

Critical Analysis of Methodologies

Efficiency and Yield Optimization

The thiocarbonate method offers moderate yields (52–70%) but excels in scalability and minimal racemization. By contrast, esterification via methyl iodide achieves near-quantitative conversion but requires stringent anhydrous conditions .

Comparative Performance of Methods

| Method | Yield (%) | Racemization Risk | Scalability |

|---|---|---|---|

| Thiocarbonate | 52–70 | Low | High |

| Methyl Iodide | >90 | Moderate | Moderate |

Solvent and Temperature Effects

Polar aprotic solvents like DMF improve reagent solubility but may complicate purification. Methanol, while less efficient, simplifies isolation via crystallization. Elevated temperatures (>60°C) risk decarboxylation, necessitating strict thermal control .

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR of H-Orn(Boc)-OMe·HCl (CDCl₃) exhibits characteristic signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 282.77 [M+H]⁺, consistent with the theoretical molecular weight .

Industrial and Research Applications

The thiocarbonate-derived Boc protection is favored in industrial settings due to cost-effectiveness and compatibility with continuous flow systems. Academic laboratories often prefer methyl iodide for rapid esterification, albeit with higher reagent costs .

Chemical Reactions Analysis

Types of Reactions

H-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected amino acids or other functionalized derivatives.

Scientific Research Applications

H-Orn(Boc)-OMe.HCl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of H-Orn(Boc)-OMe.HCl involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The compound’s reactivity is primarily due to the presence of the ester and amino groups, which can undergo various transformations .

Comparison with Similar Compounds

Ornithine Derivatives

Table 1: Key Ornithine Derivatives

| Compound | CAS | Molecular Formula | MW (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| H-Orn(Boc)-OMe.HCl | 2480-96-8 | C₁₁H₂₂N₂O₄·HCl | 282.77 | Boc (δ-amine), OMe (α-carboxyl) | Peptide synthesis intermediates |

| H-Orn-OH·HCl | 3184-13-2 | C₅H₁₂N₂O₂·HCl | 168.6 | Free δ- and α-amines, HCl salt | Polyamine synthesis |

| H-Orn-OMe·2HCl | 40216-82-8 | C₆H₁₄N₂O₂·2HCl | 219.1 | Methyl ester (α-carboxyl), 2HCl salts | Reactive intermediate |

| H-Orn(Boc)-OH | 13650-49-2 | C₁₀H₂₀N₂O₄ | 232.28 | Free α-carboxyl, Boc (δ-amine) | Bioactive molecule synthesis |

| H-Orn(Z)-OMe·HCl | 5874-75-9 | C₁₄H₂₀N₂O₄·HCl | 316.7 | Z (benzyloxycarbonyl) protection | Hydrogenolysis-sensitive synthesis |

| N-Me-Orn(Boc)-OMe·HCl | - | C₁₃H₂₉ClN₂O₄ | 312.83 | N-methylation (α-amine) | Conformationally restricted peptides |

Key Differences :

- Protection Strategy: Boc vs. Z: Boc is removed under acidic conditions (e.g., TFA), while Z requires hydrogenolysis . Cost: Boc-protected derivatives (e.g., this compound at $120/25g) are more expensive than Z-protected analogs due to synthetic complexity .

- Solubility : Hydrochloride salts (e.g., H-Orn-OMe·2HCl) exhibit higher water solubility than free bases.

- Reactivity : Unprotected δ-amines (e.g., H-Orn-OH·HCl) enable direct coupling but require careful handling to avoid side reactions.

Lysine and Diaminopropionic Acid (Dap) Analogs

Table 2: Comparison with Lysine and Dap Derivatives

| Compound | CAS | Molecular Formula | MW (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2480-96-8 | C₁₁H₂₂N₂O₄·HCl | 282.77 | Ornithine (4-carbon chain) |

| H-Lys(Boc)-OMe.HCl | 2389-48-2 | C₁₂H₂₅ClN₂O₄ | 296.79 | Lysine (5-carbon chain) |

| H-Dap(Boc)-OMe·HCl | 114559-25-0 | C₉H₁₉ClN₂O₄ | 254.71 | Dap (3-carbon chain) |

Structural and Functional Insights :

Biological Activity

H-Orn(Boc)-OMe.HCl, also known as N-Boc-ornithine methyl ester hydrochloride, is a derivative of the amino acid ornithine. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities and applications. This article delves into its biological activity, including its mechanisms, effects, and relevant studies.

- Molecular Formula : CHClNO

- Molecular Weight : 250.77 g/mol

- CAS Number : 56777383

- Appearance : White to off-white powder

This compound exhibits several biological activities primarily attributed to its role as a precursor in the synthesis of polyamines and other bioactive molecules. The following mechanisms have been identified:

- Polyamine Synthesis : Ornithine is a key substrate for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are crucial for cell growth and differentiation.

- Nitric Oxide Production : Ornithine can be converted to arginine, which is a precursor for nitric oxide synthesis, a vital signaling molecule involved in various physiological processes.

- Cell Proliferation : Research indicates that ornithine derivatives can promote cell proliferation and enhance wound healing processes by stimulating fibroblast growth.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's ability to disrupt bacterial cell membranes is believed to contribute to its antimicrobial efficacy.

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in vitro using various cancer cell lines. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers in inflammatory models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Properties

IUPAC Name |

methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTVFHJMWNCIRB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-96-8 | |

| Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.